molecular formula C26H32N2O6 B557021 Fmoc-D-Lys(Boc)-OH CAS No. 92122-45-7

Fmoc-D-Lys(Boc)-OH

Cat. No. B557021
CAS RN: 92122-45-7
M. Wt: 468.5 g/mol
InChI Key: UMRUUWFGLGNQLI-JOCHJYFZSA-N
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Description

Fmoc-D-Lys(Boc)-OH, also known as Nα-Fmoc-N-ε-Boc-D-lysine, is a biochemical reagent used as a biological material or organic compound for life science related research . It is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis .


Synthesis Analysis

Fmoc-D-Lys(Boc)-OH is synthesized in excellent yields by thiocarbonylation of the monoprotected 1,2-diamines with CS2/TEA/p-TsCl, isolated as stable solids . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Lys(Boc)-OH is C26H32N2O6, and its molecular weight is 468.54 . The structure includes functional groups such as Boc and Fmoc .


Chemical Reactions Analysis

Fmoc-D-Lys(Boc)-OH is a standard reagent for coupling lysine into peptide sequences . It is used in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .


Physical And Chemical Properties Analysis

Fmoc-D-Lys(Boc)-OH appears as a solid, with a melting point range of 128-131 °C . Its storage temperature is 2-8°C .

Scientific Research Applications

  • Polypeptide Synthesis and Structural Characterization : It's used for synthesizing polypeptides like Fmoc-L-Lys(Boc)-Gly-OH. This is important as polypeptides play significant roles in physiological processes, and improved synthetic methods are constantly sought for better efficiency and yield (Zhao Yi-nan & Melanie Key, 2013).

  • Solid-Phase Peptide Synthesis : Fmoc-D-Lys(Boc)-OH is utilized in solid-phase peptide synthesis, as demonstrated in the Merrifield peptide synthesis. It acts as an N-α-protecting group, crucial for stepwise peptide assembly (B. Larsen et al., 1993).

  • Synthesis of DTPA-Containing Peptides : It serves as a building block for creating DTPA-containing peptides. DTPA (diethylene triamine pentaacetic acid) is a chelating agent widely used for complexing metal ions to peptides, indicating its application in biochemical and medical research (J. Davies & Loai Al-Jamri, 2002).

  • Radiolabeling Applications : It has been used to synthesize precursors for radiolabeling peptides, such as in the synthesis of 99mTc-labeled peptides. This illustrates its application in nuclear medicine and diagnostic imaging (M. Surfraz et al., 2007).

  • Gelation Capability and Organogel Formation : It can facilitate the formation of stable thermo-reversible organogels in various solvents, indicating its potential in materials science and nanotechnology (Zong Qianying et al., 2016).

  • Peptide Modifications and Self-assembly : It's involved in the self-assembly of modified single amino acids, which can be used to design novel nanoarchitectures for applications in material chemistry and biomedicine (Nidhi Gour et al., 2021).

Safety And Hazards

Fmoc-D-Lys(Boc)-OH is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

Fmoc-D-Lys(Boc)-OH continues to be a valuable reagent in peptide synthesis, and its use in the synthesis of complex peptides is expected to increase in the future . It is also anticipated that new methods and applications will be developed for this reagent, expanding its utility in the field of peptide synthesis .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUUWFGLGNQLI-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544408
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Lys(Boc)-OH

CAS RN

92122-45-7
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
NV Amirkhanov, K Zhang, MR Aruva, ML Thakur… - academia.edu
Hybridization probes were assembled by Fmoc coupling chemistry as described (1) on NovaSyn TG Sieber resin (9-Fmoc-amino-xanthen-3-yloxy TG resin), 0.12-0.17 mmol/g (01-64-…
Number of citations: 2 www.academia.edu
JC Hooks, JP Matharage… - Peptide Science, 2011 - Wiley Online Library
Multimeric interactions that occur in biology provide impetus for chemists to explore new types of synthetic multivalent ligands that alter cellular functions by mechanisms inaccessible to …
Number of citations: 24 onlinelibrary.wiley.com
T Klimkait, ER Felder, G Albrecht… - Biotechnology and …, 1999 - Wiley Online Library
Lead molecules identified by combinatorial chemistry approaches are preferred starting points for straightforward improvements of compound profiles. Structure‐guided rationales can …
Number of citations: 28 onlinelibrary.wiley.com
T Yamashita, T Kuranaga, M Inoue - Organic letters, 2015 - ACS Publications
Bogorol A [(E)-1], a potent antibiotic against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp., possesses a thermodynamically unfavored (E)-2-…
Number of citations: 35 pubs.acs.org
H Huang, GH Joe, SR Choi, SN Kim, YT Kim… - Archives of pharmacal …, 2012 - Springer
Peptide nucleic acids (PNAs) are DNA analogues in which the nucleic acid backbone is replaced by a pseudopeptide backbone and nucleobases are attached to the backbone by …
Number of citations: 9 link.springer.com
SH Hwang, MA Blaskovich, HO Kim - Open Organic Chemistry …, 2008 - academia.edu
A convenient one-pot synthesis of 1, 2-amino alcohols from α-amino acids with retention of optical purity by use of 1, 1’-carbonyldiimidazole and sodium borohydride is described. …
Number of citations: 19 www.academia.edu
J Singh, SP Shukla, TJ Desai… - Bioorganic & medicinal …, 2016 - Elsevier
We previously reported a unique peptide–peptoid hybrid, PPS1 that specifically recognizes lipid–phosphatidylserine (PS) and a few other negatively charged phospholipids, but not …
Number of citations: 10 www.sciencedirect.com
LG Zhang, JM Min, LH Zhang - … Biology and Chemistry: Proceedings of the …, 2002 - Springer
The quest to develop new drug therapies based on sequence specific interactions between complementary nucleic acids is an exciting and rapidly growing field of chemical research. In …
Number of citations: 3 link.springer.com
Y Sun, A Zhan, S Zhou, X Kuang, H Shen, H Liu… - Chinese Chemical …, 2019 - Elsevier
Mitochondrial dysfunction is associated with the emergence of several neurological and cardiovascular diseases. Hence, mitochondria-targeting delivery strategies are highly significant …
Number of citations: 20 www.sciencedirect.com
M Bartoloni, RU Kadam, J Schwartz, J Furrer, T Darbre…
Number of citations: 0

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